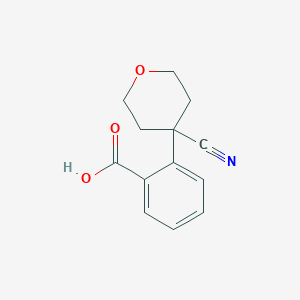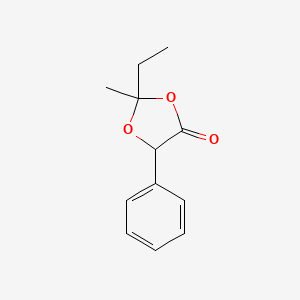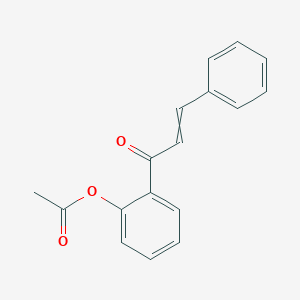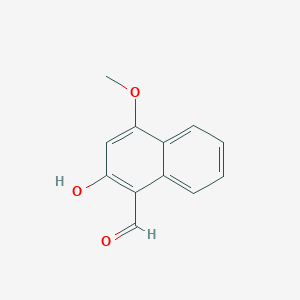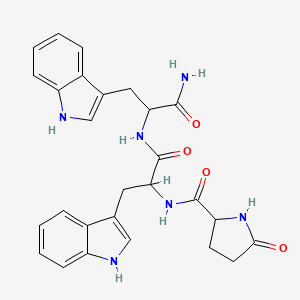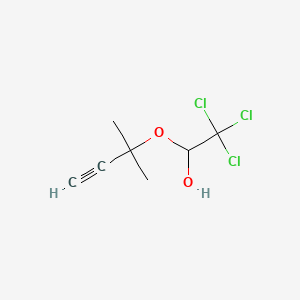
S,S'-Dimethyl (4-methyl-1,3-phenylene)bis(hydrogen carbonimidothioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is an organic compound characterized by its unique structure, which includes a formamide group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-nitroaniline and methylsulfanylformamide.
Reduction: The nitro group of 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-methyl-5-aminophenylamine is then acylated with methylsulfanylformamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can undergo redox reactions, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-thioformamide: Similar structure but with a thioformamide group instead of a formamide group.
Uniqueness
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is unique due to its combination of a formamide group and two methylsulfanyl groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61578-90-3 |
|---|---|
Fórmula molecular |
C11H14N2O2S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
S-methyl N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]carbamothioate |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Clave InChI |
APSKCRCSBHQDSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)SC)NC(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


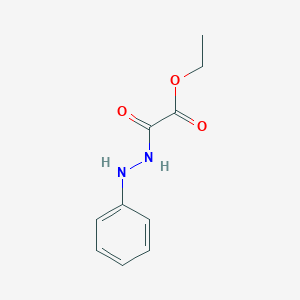


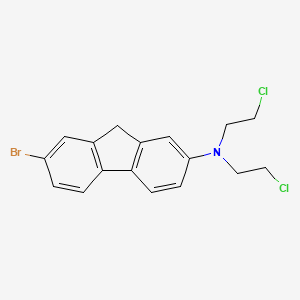
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
